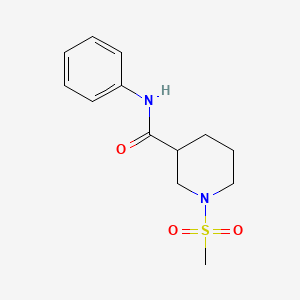

1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide

Overview

Description

Methylsulfonyl compounds are a class of organic compounds containing a sulfonyl functional group attached to a methyl group . They are used in various fields, including medicinal chemistry, due to their potential biological activities .

Synthesis Analysis

The synthesis of methylsulfonyl compounds often involves sulfonylation reactions . For instance, methanesulfonyl chloride is a commonly used reagent for introducing a methylsulfonyl group .

Molecular Structure Analysis

The molecular structure of a compound greatly influences its physical and chemical properties . For example, the presence of a sulfonyl group can affect the compound’s reactivity .

Chemical Reactions Analysis

Methylsulfonyl compounds can participate in various chemical reactions. For instance, they can undergo sulfonylation reactions using potassium/sodium metabisulfite as the sulfur dioxide surrogate .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure . These properties can include solubility, density, melting point, and boiling point.

Scientific Research Applications

Antitumor Activity

1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide, identified as CI-921, has been evaluated for its potential in cancer treatment. A Phase II trial of CI-921 in patients with advanced malignancies, including various cancers, explored its efficacy. The study reported principal toxicities, such as leukopenia and mild nausea, and recorded limited response rates in patients with breast cancer, head and neck cancer, and nonsmall cell lung cancer (Sklarin et al., 1992).

Inhibition of Bruton's Tyrosine Kinase

Several compounds, including this compound derivatives, have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK). This enzyme plays a crucial role in B cell development, and inhibitors like these could have significant therapeutic implications (Ghosh et al., 2000).

NMDA and AMPA Antagonists

Research has shown that N-phenylsulfonyl and N-methylsulfonyl derivatives of this compound act as antagonists at the glycine-site of NMDA and AMPA receptors. These findings could have significant implications in neuroscience, particularly in understanding and potentially treating neurological disorders (Hays et al., 1993).

Blood-Brain Barrier Penetration

Studies have investigated the blood-brain barrier penetration of CI-921, revealing its potential for treating brain tumors or neurological conditions. It was found to penetrate the blood-brain barrier more effectively than some other antitumor agents, which is an important consideration for drug delivery to the brain (Cornford et al., 2004).

Synthesis of Derivatives

Research has also been conducted on synthesizing various derivatives of this compound. These studies are crucial for understanding the chemical properties and potential applications of these compounds in different therapeutic areas, such as enzyme inhibition and receptor antagonism (Takahashi et al., 1985).

Other Notable Applications

The compound has been explored in various other contexts, including its role in serotonin receptor antagonism, potential as SP antagonists, and electrophysiological activity in cardiac applications. These diverse studies underscore the versatility and broad spectrum of potential applications of this compound in scientific research (Liao et al., 2000); (Burdzhiev & Stanoeva, 2010); (Morgan et al., 1990).

Mechanism of Action

- MSM primarily targets specific penicillin-binding proteins (PBPs) located inside bacterial cell walls .

Target of Action

Pharmacokinetics

Result of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-methylsulfonyl-N-phenylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-19(17,18)15-9-5-6-11(10-15)13(16)14-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHJRPJGGOZRAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301333055 | |

| Record name | 1-methylsulfonyl-N-phenylpiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196710 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

831177-09-4 | |

| Record name | 1-methylsulfonyl-N-phenylpiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2532058.png)

![N-[3-(Dimethylamino)-1-pyridin-3-ylpropyl]but-2-ynamide](/img/structure/B2532064.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2532065.png)

![[(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/no-structure.png)

![2-Butyl-6-(2,5-dimethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532069.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2532074.png)

![N-(4-acetylphenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2532076.png)